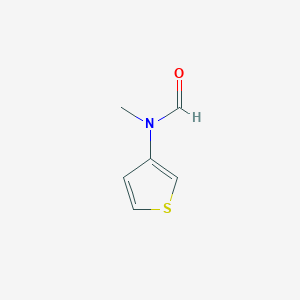

N-(3-Thienyl)-N-methylformamide

Description

Properties

Molecular Formula |

C6H7NOS |

|---|---|

Molecular Weight |

141.19 g/mol |

IUPAC Name |

N-methyl-N-thiophen-3-ylformamide |

InChI |

InChI=1S/C6H7NOS/c1-7(5-8)6-2-3-9-4-6/h2-5H,1H3 |

InChI Key |

HKNSLNWVZVEMNZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=O)C1=CSC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Conformational Differences

N-(2-Thienyl)-N-methylformamide

- Key Difference : The thiophene substitution position (2- vs. 3-) significantly alters conformational stability.

- Conformational Analysis: N-(2-Thienyl) derivatives exhibit stabilization of the Z-conformer due to a 1,5-type intramolecular S···O=C interaction between the thiophene sulfur and carbonyl oxygen (stabilization energy: ~0.93 kcal/mol) .

- Implications : The 2-thienyl derivative's stabilized Z-conformer may enhance binding affinity in biological systems or influence reactivity in synthetic applications.

N-Methylformamide (NMF)

- Structure : Simpler structure without aromatic substituents (CH₃-NH-C(=O)-H).

- Thermodynamic Properties :

N-(2-Hydroxyethyl)-N-methylformamide

- Structure : Contains a hydroxyethyl group instead of thiophene.

- Properties :

Physicochemical Properties

*Estimated based on structural analogs.

Metabolic and Toxicological Profiles

Preparation Methods

Direct Condensation with Formic Acid

The simplest method involves reacting 3-thienylmethylamine with excess formic acid under dehydrating conditions. Boric acid or metaboric anhydride acts as a catalyst, facilitating water removal to shift equilibrium toward product formation. For example:

-

Procedure : 3-Thienylmethylamine (1.0 mol), formic acid (1.2 mol), and metaboric anhydride (0.1 mol) are refluxed in toluene at 110°C for 6 hours.

-

Advantages : Cost-effective, minimal byproducts.

-

Limitations : Requires careful control of stoichiometry to avoid over-formylation.

Methyl Formate Alkylation

Two-Step Methylation-Formylation

This method leverages methyl formate as both a methylating and formylating agent:

-

Methylation : 3-Thienylamine reacts with methyl formate in methanol at 50°C to form N-methyl-3-thienylamine.

-

Formylation : The intermediate is treated with additional methyl formate at 80°C under basic conditions (K₂CO₃).

Catalytic Dehydrogenation of Methanol

Chromium-Based Catalysis

A chromium-molybdenum polyoxometalate catalyst ((NH₄)₃[CrMo₆O₁₈(OH)₆]) enables formylation using methanol as a formyl carrier:

-

Conditions : 3-Thienylmethylamine (1.0 mmol), methanol (10 mL), catalyst (0.1 mol%), 80°C, 2 hours.

-

Mechanism : Methanol dehydrogenates to formic acid, which reacts with the amine.

Phosphonic Anhydride-Catalyzed Method

T3P-Enhanced Formylation

Propylphosphonic anhydride (T3P) catalyzes the reaction between 3-thienylmethylamine and N,N-dimethylformamide (DMF):

-

Procedure : Amine (1.0 mmol), DMF (10 equiv.), T3P (20 mol%) in acetonitrile at 80°C for 4 hours.

-

Advantages : High selectivity, no byproducts.

Green Chemistry Approaches

CO₂ and BH₃NH₃ System

A catalyst-free method utilizes CO₂ and borane-ammonia complex under mild conditions:

-

Conditions : 3-Thienylmethylamine (1.0 mmol), BH₃NH₃ (3.0 mmol), CO₂ (1 MPa), DMF solvent, 50°C, 24 hours.

-

Sustainability : Avoids toxic reagents and high temperatures.

Comparative Analysis of Methods

Q & A

Basic Research: What are the established synthetic routes for N-(3-Thienyl)-N-methylformamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves formylation reactions using thienylamine derivatives. For example, a two-step approach may include:

Amination of 3-thienylamine with methyl chloroformate to form the methylcarbamate intermediate.

Formylation using formic acid or dimethylformamide (DMF) under reflux conditions .

Key factors affecting yield:

- Catalyst selection : Ionic covalent organic frameworks (COFs) like Bu4NBr-Py-COF enhance formylation efficiency under mild conditions (30°C, 24 hours), achieving yields up to 96% .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of thienyl intermediates.

- Gas atmosphere : CO₂ pressure (0.1 MPa) stabilizes reactive intermediates in catalytic cycles .

Advanced Research: How can researchers resolve discrepancies in reported biological activity data for this compound analogs?

Methodological Answer:

Contradictions in biological activity (e.g., anticancer vs. inert effects) often stem from:

- Structural variations : Subtle changes in the thienyl substituent (e.g., halogenation) alter binding affinity to enzyme targets. Compare analogs via docking simulations (e.g., AutoDock Vina) to identify critical interactions .

- Experimental design : Inconsistent cell lines (e.g., M14 melanoma vs. HeLa) yield divergent results. Standardize assays using ISO-certified cell repositories and include positive controls (e.g., cisplatin for cytotoxicity) .

- Metabolic stability : Use HPLC-MS to track metabolite profiles (e.g., N-hydroxymethyl derivatives) that may mask parent compound activity .

Basic Research: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR :

- FT-IR : Strong C=O stretch at ~1670 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 156.1 (calculated for C₆H₇NOS) .

Advanced Research: How can computational modeling optimize the catalytic performance of this compound in CO₂ conversion?

Methodological Answer:

- Density Functional Theory (DFT) : Model transition states for CO₂ insertion into the N-methyl bond. Key parameters:

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. acetonitrile) on reaction kinetics. Higher dielectric solvents stabilize ionic intermediates .

- Machine Learning : Train models on existing COF-catalyzed reactions to predict optimal substituents (e.g., electron-withdrawing groups on the thienyl ring) .

Basic Research: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats; avoid latex due to solvent permeability .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate vapor exposure (TLV-TWA: 10 ppm) .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

- Storage : Keep in amber glass under nitrogen at 4°C to prevent hydrolysis .

Advanced Research: How does this compound modulate integrin-mediated cancer metastasis?

Methodological Answer:

- In Vitro Assays : Pretreat M14 melanoma cells with 10 mM NMF for 48 hours. Observe:

- In Vivo Models : Intravenous injection in nude mice shows:

- Mechanistic Insight : NMF activates MAPK/ERK pathways, confirmed via Western blot (phospho-ERK1/2 antibodies) .

Basic Research: What are the thermodynamic properties of this compound in solvent mixtures?

Methodological Answer:

- Excess Molar Volume (Vᴱ) : Measure binary mixtures (e.g., with triethyl phosphate) using vibrating-tube densitometry . Negative Vᴱ values indicate strong hydrogen bonding (NMF as H-bond donor) .

- Viscosity Deviations : Use an Ubbelohde viscometer. Non-ideal behavior (Δη < 0) suggests disruption of solvent-solvent interactions .

- Ultrasonic Velocity : Correlate with compressibility to assess solute-solvent packing efficiency .

Advanced Research: How to address conflicting data on the environmental persistence of this compound?

Methodological Answer:

- Hydrolysis Studies : Conduct pH-dependent degradation assays (pH 3–9, 25°C). Half-lives vary from 2 hours (alkaline) to 14 days (acidic) due to formamide bond cleavage .

- Photolysis : Use UV-C lamps (254 nm) to simulate sunlight. LC-MS identifies degradation products (e.g., 3-thienylamine) .

- QSAR Modeling : Predict biodegradability (e.g., BIOWIN scores) based on electron-withdrawing thienyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.